molecular formula C30H24ClN5O2S B11672748 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11672748
M. Wt: 554.1 g/mol
InChI Key: IPJYCSOSLWHEPP-BIZUNTBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction between appropriate hydrazine derivatives and substituted phenyl isothiocyanates.

    Thioether Formation: The triazole intermediate is then reacted with a chlorinated aromatic compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with acetic hydrazide to form the acetohydrazide moiety.

    Schiff Base Formation: Finally, the compound undergoes a condensation reaction with 3-phenoxybenzaldehyde to form the Schiff base, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its triazole moiety is known for its bioactivity, and modifications of this compound could lead to the development of new drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. The Schiff base moiety can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring, sulfanyl group, and Schiff base. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H24ClN5O2S

Molecular Weight

554.1 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H24ClN5O2S/c1-21-10-16-25(17-11-21)36-29(23-12-14-24(31)15-13-23)34-35-30(36)39-20-28(37)33-32-19-22-6-5-9-27(18-22)38-26-7-3-2-4-8-26/h2-19H,20H2,1H3,(H,33,37)/b32-19+

InChI Key

IPJYCSOSLWHEPP-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.